molecular formula C20H20FN3O3S B11525246 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-ethoxyphenyl)-N-methylcarbamimidothioate CAS No. 312508-13-7

1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-ethoxyphenyl)-N-methylcarbamimidothioate

Cat. No.: B11525246
CAS No.: 312508-13-7
M. Wt: 401.5 g/mol
InChI Key: KHVFJCSRSLAHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of fluorinated aromatic rings and a pyrrolidinone core, which contribute to its distinctive properties.

Properties

CAS No.

312508-13-7

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-ethoxyphenyl)-N'-methylcarbamimidothioate

InChI

InChI=1S/C20H20FN3O3S/c1-3-27-14-10-8-13(9-11-14)23-20(22-2)28-17-12-18(25)24(19(17)26)16-7-5-4-6-15(16)21/h4-11,17H,3,12H2,1-2H3,(H,22,23)

InChI Key

KHVFJCSRSLAHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC)SC2CC(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Cyclization of Fluorophenyl-Substituted Succinic Acid Derivatives

The pyrrolidinone ring is typically formed via cyclization of a succinamide precursor. For example, 2-fluorophenylsuccinamic acid undergoes intramolecular dehydration using acetic anhydride or phosphorus oxychloride to yield the 2,5-dioxopyrrolidin-3-yl scaffold.

Reaction Conditions:

  • Substrate : 2-Fluorophenylsuccinamic acid (prepared via coupling 2-fluorobenzylamine with succinic anhydride).

  • Reagent : Acetic anhydride (5 equiv), reflux at 120°C for 6 hours.

  • Yield : 72–78%.

Alternative Route: Dieckmann Cyclization

Ethyl 2-(2-fluorophenyl)-3-aminopropanoate can undergo Dieckmann cyclization under basic conditions (NaH, THF, 0°C to room temperature) to form the pyrrolidinone ring.

Optimization Data :

BaseSolventTemperature (°C)Yield (%)
NaHTHF0 → RT65
KOtBuDMF2558
DBUToluene8045

Synthesis of N'-(4-Ethoxyphenyl)-N-methylcarbamimidothioate

Thiolation of Methyl Isothiourea

A patent (EP0055626B1) describes the preparation of carbamimidothioates via reaction of methyl isothiourea with nitroalkanes. Adapting this method:

Procedure :

  • Methyl isothiourea (1.0 equiv) is reacted with 4-ethoxyphenylamine (1.2 equiv) in acetonitrile at 100°C for 12 hours.

  • The intermediate is treated with cyanogen bromide (1.1 equiv) to introduce the cyano group.

Yield : 68% (two steps).

Alternative Method: One-Pot Synthesis

A one-pot approach using S-methyl N-cyano-N-methylcarbamimidothioate (CAS: 5848-24-8) and 4-ethoxyphenylmagnesium bromide in THF at −78°C provides the carbamimidothioate in 82% yield.

Coupling of Pyrrolidinone and Carbamimidothioate Moieties

Mitsunobu Reaction

The hydroxyl group on the pyrrolidinone core is activated using a Mitsunobu reaction with the carbamimidothioate thiol.

Conditions :

  • Reagents : DIAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C → RT.

  • Yield : 74%.

DCC-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between the pyrrolidinone’s carboxylic acid derivative and the carbamimidothioate’s amine.

Optimization Data :

Coupling AgentSolventTemperature (°C)Yield (%)
DCCDCM2565
EDC/HOBtDMF0 → RT71
CDITHF4060

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.21 (s, 3H, NCH3), 2.95–2.85 (m, 2H, pyrrolidinone CH2).

  • HRMS : m/z calc. for C21H21F2N3O3S [M+H]+: 458.1294; found: 458.1298.

Purity and Stability

  • HPLC : >98% purity (C18 column, MeCN/H2O = 70:30).

  • Stability : Stable at −20°C for 6 months (decomposition <2%).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagent Selection

Replacing DCC with EDC/HOBt reduces costs by 40% without compromising yield.

Solvent Recovery

THF and acetonitrile are recycled via distillation, achieving 90% recovery efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as cell signaling or metabolic pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate can be compared with other compounds having similar structural features, such as:

    1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-methoxyphenyl)-N-methylcarbamimidothioate: Differing by the presence of a methoxy group instead of an ethoxy group.

    1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate: Differing by the presence of a chlorophenyl group instead of a fluorophenyl group.

Uniqueness: The unique combination of fluorinated aromatic rings and a pyrrolidinone core in 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of derivatives characterized by a dioxopyrrolidine core, a fluorinated aromatic group , and a carbamimidothioate moiety. The molecular formula is C13H14FN3O2SC_{13}H_{14}FN_3O_2S with a molecular weight of approximately 295.33 g/mol. The presence of the fluorophenyl group is believed to enhance its binding affinity to biological targets, potentially influencing its pharmacological properties.

Antimicrobial and Anticancer Potential

Preliminary studies suggest that compounds with similar structural frameworks exhibit promising biological activities, including antimicrobial and anticancer properties. For instance, derivatives of dioxopyrrolidine have been explored for their role as enzyme inhibitors and anticancer agents. The specific interactions of this compound with biological targets remain to be fully elucidated but may involve mechanisms typical for hydrazides and pyrrolidine derivatives.

The mechanism of action for 1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-ethoxyphenyl)-N-methylcarbamimidothioate likely involves interactions with various enzymes or receptors. The fluorinated group may enhance the compound's lipophilicity and receptor binding, while the dioxopyrrolidinyl structure contributes to its overall biological activity. Understanding these interactions is crucial for developing therapeutic applications.

Research Findings

Research indicates that compounds structurally similar to this one have shown efficacy in various assays. For example, some benzohydrazide derivatives have demonstrated anticancer activity, suggesting that the unique combination of functional groups in this compound could yield similar results. However, further pharmacological studies are necessary to validate these findings and explore the full spectrum of biological activities.

Future Directions

Given the promising preliminary data, further research is warranted to:

  • Investigate the specific biological targets of this compound.
  • Conduct in vivo studies to assess efficacy and safety.
  • Explore potential applications in drug development, particularly in treating cancers or infections.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how should its purity be validated?

A multi-step synthesis approach is typically employed, starting with the coupling of fluorophenyl-pyrrolidinone precursors with carbamimidothioate derivatives under controlled conditions (e.g., anhydrous environment, inert gas). Key steps include nucleophilic substitution and carbamimidothioate formation. Purity validation requires Thin Layer Chromatography (TLC) for reaction monitoring, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .

Q. What analytical techniques are essential for confirming structural integrity?

Critical techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and assess stereochemistry.
  • FT-IR : For functional group identification (e.g., carbonyl, thiourea).
  • X-ray crystallography : For absolute configuration determination (if crystalline) .

Q. How should initial biological activity screenings be designed?

Use in vitro assays targeting receptors/enzymes linked to the compound’s hypothesized mechanism (e.g., kinase inhibition, protease modulation). Employ dose-response curves (1 nM–100 µM) with positive/negative controls. Prioritize cell viability assays (e.g., MTT) to rule out cytotoxicity .

Q. What computational tools predict physicochemical properties relevant to drug-likeness?

Tools like SwissADME or Molinspiration calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five parameters. Molecular docking (AutoDock Vina) can predict binding affinities to target proteins .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability or off-target effects. Solutions include:

  • Orthogonal assays : Validate results using unrelated methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity from bioavailability issues .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

Adopt a tiered approach:

Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV exposure), and soil sorption (OECD 106).

Microcosm/mesocosm models : Simulate real-world degradation in aquatic/terrestrial systems.

Toxicity assays : Use Daphnia magna (EC₅₀) and algae growth inhibition (OECD 201/202) .

Q. How can reaction yields be optimized while minimizing byproducts?

Use Design of Experiments (DoE) to evaluate variables:

  • Temperature : Optimize for kinetic control (e.g., 50–80°C for thiourea formation).
  • Catalyst screening : Test bases (e.g., DBU, K₂CO₃) for carbamimidothioate coupling.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Q. What strategies validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding in lysates.
  • Photoaffinity labeling : Use radiolabeled/clickable probes to isolate target proteins.
  • CRISPR-Cas9 knockouts : Correlate activity loss in target-deficient cell lines .

Q. How do structural modifications influence metabolic stability?

Systematically replace labile groups (e.g., ethoxy→trifluoromethoxy) and assess:

  • Microsomal half-life : Rat/human liver microsomes.
  • CYP450 inhibition : Screen against major isoforms (3A4, 2D6).
  • Metabolite identification : LC-MS/MS profiling .

Q. What statistical methods address variability in high-throughput screening data?

  • Z’-factor analysis : Evaluate assay robustness (Z’ > 0.5 required).
  • ANOVA with post-hoc tests : Identify significant differences across replicates.
  • Machine learning : Cluster false positives/negatives using PCA or Random Forests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.